



# Safimaltib In Vitro Assay Protocol for Lymphoma Cells: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Safimaltib (also known as JNJ-67856633) is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5][6][7][8] MALT1 is a paracaspase that plays a critical role in the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, which is a key driver of cell survival and proliferation in various B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][3][7][8] Constitutive activation of the NF-κB pathway is a hallmark of ABC-DLBCL.[1][3] Safimaltib inhibits the protease function of MALT1, thereby blocking downstream NF-κB signaling and inducing apoptosis in lymphoma cells.[1][3][7][8]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of **Safimaltib** in lymphoma cell lines. The protocols cover cell viability, apoptosis, and the analysis of MALT1 signaling pathway modulation.

# Mechanism of Action: Safimaltib in the NF-κB Signaling Pathway

**Safimaltib** targets the MALT1 protease, a key component of the CARD11-BCL10-MALT1 (CBM) complex. In ABC-DLBCL, mutations in upstream components like CD79b or the



CARD11 scaffolding protein lead to chronic activation of the CBM complex and consequently, the NF-κB pathway. MALT1's proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and also cleaves RelB, which further promotes the activity of canonical NF-κB. By inhibiting MALT1's protease function, **Safimaltib** prevents the degradation of these negative regulators, leading to the suppression of NF-κB activity and subsequent apoptosis in lymphoma cells.



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Safimaltib's mechanism of action in lymphoma cells.

## Data Presentation: In Vitro Efficacy of MALT1 Inhibitors



While specific peer-reviewed IC50 values for **Safimaltib** are not yet widely available in comprehensive tables, conference abstracts have reported its potent anti-proliferative activity in ABC-DLBCL cell lines, particularly those with CD79b or CARD11 mutations.[1][2][3][5][7] For reference, a similar potent MALT1 inhibitor, SGR-1505, has demonstrated the following IC50 values in various ABC-DLBCL cell lines.[9]

| Cell Line | Subtype   | Key Mutations | MALT1 Inhibitor<br>(SGR-1505) IC50<br>(nM) |
|-----------|-----------|---------------|--------------------------------------------|
| OCI-Ly3   | ABC-DLBCL | CARD11 mutant | 22 - 71                                    |
| OCI-Ly10  | ABC-DLBCL | CD79b mutant  | 22 - 71                                    |
| HBL-1     | ABC-DLBCL | CD79b mutant  | 22 - 71                                    |
| TMD8      | ABC-DLBCL | MYD88 L265P   | 22 - 71                                    |

Note: This data is for the MALT1 inhibitor SGR-1505 and is provided for context. **Safimaltib** has been shown to inhibit the proliferation of cell lines such as OCI-Ly3 and OCI-Ly10.[1][2][3] [7][8]

# **Experimental Protocols**Lymphoma Cell Culture

Aseptic cell culture techniques are mandatory for all procedures.

- Recommended Cell Lines:
  - ABC-DLBCL: OCI-Ly3, OCI-Ly10, HBL-1, TMD8
- Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 100
   U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Maintain cell density between 0.5 x 10<sup>6</sup> and 2 x 10<sup>6</sup> cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and





resuspending the cell pellet in fresh medium at the desired seeding density.

### **Cell Viability Assay (CellTiter-Glo® Luminescent Assay)**

This assay determines the number of viable cells in culture based on the quantification of ATP.





Click to download full resolution via product page

Figure 2: Experimental workflow for the CellTiter-Glo® cell viability assay.



#### Materials:

- Lymphoma cells in culture
- Safimaltib stock solution (in DMSO)
- Culture medium
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Protocol:

- Cell Seeding: Seed lymphoma cells into opaque-walled 96-well plates at a density of 1 x  $10^4$  to 2 x  $10^4$  cells per well in  $100 \, \mu L$  of culture medium.
- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
- Treatment: Prepare serial dilutions of Safimaltib in culture medium. Add the desired concentrations of Safimaltib to the wells. Include a vehicle control (DMSO) and a notreatment control.
- Incubation: Incubate the plates for 72 hours.
- Assay:
  - Equilibrate the plate to room temperature for approximately 30 minutes.
  - Add 100 μL of CellTiter-Glo® Reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a plate reader.



 Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of Safimaltib.

## Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Materials:

- Treated and control lymphoma cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- · Flow cytometer

#### Protocol:

- Cell Treatment: Culture and treat lymphoma cells with Safimaltib at concentrations around the IC50 value for 24-48 hours. Include untreated and vehicle controls.
- Cell Harvesting: Harvest approximately 1-5 x 10<sup>5</sup> cells by centrifugation at 300 x g for 5 minutes.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
- Staining:
  - $\circ$  Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.



- Analysis:
  - Add 400 μL of 1X Binding Buffer to each tube.
  - Analyze the cells by flow cytometry within one hour.
  - Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin Vpositive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

### **Western Blot Analysis of MALT1 Signaling**

This technique is used to detect changes in the expression and cleavage of proteins in the MALT1 signaling pathway.





Click to download full resolution via product page

Figure 3: General workflow for Western blot analysis of MALT1 signaling proteins.



#### Materials:

- Treated and control lymphoma cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-MALT1, anti-BCL10, anti-RelB, anti-phospho-IκBα, anti-GAPDH or β-actin as a loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Protocol:

- Cell Lysis: Treat lymphoma cells with Safimaltib for the desired time (e.g., 6-24 hours). Lyse
  the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to the loading control to determine the
  relative changes in protein expression or cleavage. A decrease in cleaved BCL10 and RelB
  would be indicative of Safimaltib activity.[1][3][5][7]

### Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of **Safimaltib** in lymphoma cell lines. These assays will enable researchers to assess the compound's anti-proliferative and pro-apoptotic effects and to confirm its mechanism of action by analyzing key components of the MALT1 signaling pathway. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical assessment of **Safimaltib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]



- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer American Chemical Society [acs.digitellinc.com]
- 9. Schroedinger's MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Safimaltib In Vitro Assay Protocol for Lymphoma Cells: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8196047#safimaltib-in-vitro-assay-protocol-for-lymphoma-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com